3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile
Description
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a 5-azaspiro[2.5]octan-6-one moiety at the 4-position. High-resolution mass spectrometry (HRMS-TOF) data confirm its molecular formula as C₃₁H₃₉FN₈O₄ with an observed [M+H]+ peak at m/z 607.3239 (calculated: 607.3151) .
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-fluoro-4-(6-oxo-5-azaspiro[2.5]octan-5-yl)benzonitrile |
InChI |
InChI=1S/C14H13FN2O/c15-11-7-10(8-16)1-2-12(11)17-9-14(5-6-14)4-3-13(17)18/h1-2,7H,3-6,9H2 |
InChI Key |
CAAPYAOWGIHOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CN(C1=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(6-oxo-5-azaspiro[25]oct-5-yl)benzonitrile typically involves a multi-step processThe reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the fluoro group with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 3-Fluoro-4-(4-(piperidin-4-ylamino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)benzonitrile (Compound 21)
- Key Differences :
- The spirocyclic 5-azaspiro[2.5]octan-6-one group in the target compound is replaced with a pyrimido-oxazine scaffold fused to a piperidine ring.
- Synthetic Yield : 72% (compared to variable yields for spirocyclic analogs, depending on reaction conditions) .
- Mass Spectrometry : MS-ESI [M+H]+ at m/z 355.7 , indicating a lower molecular weight (C₁₇H₁₅FN₄O₂ ) and reduced complexity compared to the target compound .
Spirocyclic Analog: ND-10 (4-(8-Oxo-5-(4-(4-oxobutyl)phenyl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-2-(trifluoromethyl)benzonitrile)
- Key Differences :
- Incorporates a 5,7-diazaspiro[3.4]octane core with a thioxo group, contrasting with the single nitrogen in the 5-azaspiro[2.5]octane of the target compound.
- Substituted with a trifluoromethyl group instead of fluorine, enhancing lipophilicity and metabolic stability .
- Synthetic Method : Utilizes DIBAL reduction at -78°C for ketone-to-alcohol conversion, a step absent in the target compound’s synthesis .
Functional Analog: DGAT2-iJ (3-Bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile)
- Key Differences :
Physicochemical and Pharmacological Comparisons
Table 1. Molecular Properties of Selected Benzonitrile Derivatives
Key Research Findings
- Spirocyclic Advantage: The 5-azaspiro[2.5]octane system in the target compound offers enhanced stereochemical control compared to non-spiro analogs like DGAT2-iJ, which rely on planar conjugated systems for activity .
- Fluorine vs. Trifluoromethyl : Substitution with fluorine (target compound) versus trifluoromethyl (ND-10) impacts electronic properties and binding affinity. Fluorine’s electronegativity may favor hydrogen bonding, while trifluoromethyl enhances hydrophobic interactions .
Biological Activity
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile is a novel organic compound with a complex spirocyclic structure that has garnered attention in the field of medicinal chemistry. Its unique molecular configuration, characterized by a fluorine atom and a benzonitrile moiety, suggests potential biological activities, particularly in drug development targeting various diseases such as cancer and bacterial infections.
The molecular formula of 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile is C14H13FN2O, with a molecular weight of approximately 240.26 g/mol. The presence of functional groups such as the nitrile and spirocyclic structure enhances its reactivity and interaction with biological targets, potentially influencing its pharmacological properties.
Structure–Activity Relationship (SAR)
A comparative analysis of structurally related compounds provides insights into the potential biological activity of 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Contains an amino group; used in malaria treatment | Antimalarial |
| 3-Fluorobenzonitrile | Similar benzonitrile structure without spirocyclic feature | Potential anticancer |
| Spiro[indoline] derivatives | Spirocyclic structure; various substitutions | Antimicrobial |
The unique spirocyclic arrangement combined with a fluorinated aromatic system may enhance the pharmacokinetic properties of this compound compared to others listed.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile exhibit selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds indicate varying degrees of effectiveness, which can be influenced by structural modifications .
- Anticancer Potential : Research on related benzoxazole derivatives has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship established in these studies may guide future modifications to enhance the anticancer efficacy of 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition reveal that compounds with similar spirocyclic structures can act as inhibitors for various enzymes involved in disease pathways. This suggests that 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile may also possess similar inhibitory capabilities, warranting further exploration .
Future Directions
Given its structural uniqueness and potential biological activities, further research is essential to fully elucidate the pharmacological profile of 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile. Key areas for future investigation include:
- In vitro and in vivo studies : Comprehensive biological assays to assess efficacy against specific disease models.
- Mechanistic studies : Understanding the interaction mechanisms with target enzymes or receptors.
- Optimization of synthesis routes : Developing efficient synthetic pathways to facilitate large-scale production for clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
